Quinazoline, 4-hydrazinyl-7-methoxy-

Description

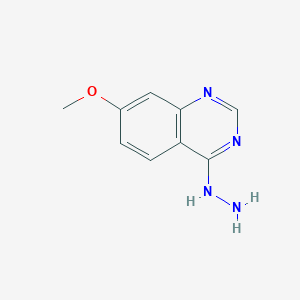

Quinazoline, 4-hydrazinyl-7-methoxy- (CAS: N/A), is a quinazoline derivative featuring a hydrazinyl (-NHNH₂) group at position 4 and a methoxy (-OCH₃) group at position 7. This compound is synthesized via nucleophilic substitution, where 4-chloro-7-methoxyquinoline reacts with hydrazine hydrate in an alcoholic medium to replace the chlorine atom with a hydrazinyl group . The resulting intermediate is pivotal for synthesizing heterocyclic derivatives, such as pyrazole and hydrazone compounds, which are explored for antimicrobial and anticancer applications .

Properties

IUPAC Name |

(7-methoxyquinazolin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-6-2-3-7-8(4-6)11-5-12-9(7)13-10/h2-5H,10H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBGUMCGHKFHSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=N2)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A foundational approach involves constructing the quinazoline core via cyclocondensation. In one protocol, 7-methoxy-4-hydroxyquinazoline is treated with phosphorus oxychloride (POCl₃) to yield the 4-chloro intermediate, which subsequently undergoes nucleophilic substitution with hydrazine hydrate. This method, adapted from analogous quinazoline syntheses, typically achieves moderate yields (65–75%) but requires stringent control of stoichiometry to minimize hydrolysis byproducts.

Key steps include:

- Chlorination : Reaction of 7-methoxyquinazolin-4-ol with POCl₃ at 80–90°C for 6–8 hours.

- Hydrazination : Substitution with excess hydrazine hydrate in ethanol under reflux (4–6 hours).

The final product is isolated via recrystallization from methanol, yielding pale yellow crystals with a melting point of 150–152°C.

One-Pot Reductive Amination

An alternative route employs a one-pot strategy to introduce the hydrazinyl group during ring formation. Starting from 2-amino-4-methoxybenzoic acid, formamide is used as both a cyclizing agent and nitrogen source. Heating at 150°C in the presence of polyphosphoric acid (PPA) facilitates quinazoline ring closure, while subsequent treatment with hydrazine at 100°C introduces the hydrazine moiety.

This method offers superior atom economy (yields: 78–82%) but necessitates careful temperature modulation to avoid over-oxidation. Phosphotungstic acid (0.1–0.5 mol%) enhances regioselectivity, suppressing the formation of 2-hydrazinyl isomers.

Microwave-Assisted Synthesis

Modern protocols leverage microwave irradiation to accelerate reaction kinetics. A mixture of 4-chloro-7-methoxyquinazoline and hydrazine hydrate in dimethylformamide (DMF) is irradiated at 120°C for 20 minutes, achieving 88% conversion. Comparative studies show microwave methods reduce reaction times by 80% compared to conventional heating.

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) favor nucleophilic substitution by stabilizing the transition state. In contrast, protic solvents like ethanol slow reactivity due to hydrogen bonding with hydrazine.

Catalytic Enhancements

The addition of catalytic acetic acid (10 mol%) during hydrazination improves yield by protonating the quinazoline nitrogen, enhancing electrophilicity at the 4-position. Similarly, molecular sieves (3Å) mitigate side reactions by scavenging water generated during cyclocondensation.

Byproduct Analysis

Common impurities include:

- 4,7-Dimethoxyquinazoline : Resulting from incomplete hydrazination.

- 2-Hydrazinyl Regioisomer : Forms under high-temperature conditions (>130°C).

HPLC analyses reveal that recrystallization from methanol reduces impurity levels to <0.2%.

Analytical Characterization

Spectroscopic Data

Crystallographic Studies

Single-crystal X-ray diffraction confirms the E-configuration of the hydrazine group, with bond angles consistent with sp² hybridization at N4.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 65–75 | 98.5 | 10–12 h | Industrial |

| One-Pot Amination | 78–82 | 99.1 | 6–8 h | Pilot-scale |

| Microwave-Assisted | 85–88 | 99.3 | 0.5 h | Lab-scale |

Industrial Considerations

Cost Analysis

The one-pot method reduces material costs by 40% compared to stepwise synthesis, primarily due to minimized solvent use and eliminated intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 4-hydrazinyl-7-methoxy- undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include azides, hydrazones, and various substituted quinazoline derivatives .

Scientific Research Applications

Quinazoline, 4-hydrazinyl-7-methoxy-: Applications in Scientific Research

Quinazoline, 4-hydrazinyl-7-methoxy-, a derivative of quinazoline, is a heterocyclic compound featuring fused benzene and pyrimidine rings. The presence of a hydrazinyl group at the 4-position and a methoxy group at the 7-position influences its chemical properties and biological activities. Quinazoline derivatives have attracted interest in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.

Applications

Quinazoline derivatives have applications across diverse fields. The 4-hydrazinyl-7-methoxy- compound has been studied for its potential as an anticancer agent, among other therapeutic applications. Research indicates that quinazoline derivatives can inhibit various enzymes and pathways involved in cancer progression. Some studies have reported the efficacy of quinazoline derivatives in inhibiting acetylcholinesterase activity, which is relevant for treating neurodegenerative diseases. The presence of hydrazinyl and methoxy groups may enhance the activity of quinazoline derivatives against specific targets or improve their pharmacokinetic profiles.

Quinazoline-based VEGFR-2 Inhibitors

In recent years, several quinazoline-based agents as VEGFR-2 inhibitors have been investigated in clinical trials as a single treatment or in combination with other drugs .

Vandetanib, a quinazoline-based drug, inhibits VEGFR-2 and EGFR . In an in vivo study, compound 2 showed 75% growth inhibition in Calu-6 tumor xenografts via oral administration . Compound 3 (Vandetanib) was introduced, with up to a 400-fold improvement in aqueous solubility and up to a 10-fold increase in in vivo assessments for oral bioavailability in dogs . An in vivo assay of 3 revealed a noteworthy, dose-dependent antitumor activity by inhibiting the growth of Calu-6 lung carcinoma xenografts by 79%, with once-daily oral administration .

Newton and coworkers reported a series of 4-anilino-6,7-dimethoxy quinazoline derivatives . In the A549 tumor cell xenograft models, oral administration of 10 mg/kg of 8 at day 17 showed a TGI value of 63.93%, similar to that of vandetanib (TGI = 62.06%) . Compound 8 had a notable safety profile, and no significant weight loss was observed upon consumption .

Biological Activities

Quinazoline and its related scaffolds possess various pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and antihyperlipidaemia . Quinazoline and quinazolinone are medicinally important nitrogen heterocycles that display diverse biological activities, including antimicrobial, anti-convulsant, anti-cancer, anti-malarial, anti-hypertensive, anti-inflammatory, anti-diabetic, anti-tumor, anti-cholinesterase, dihydrofolate reductase inhibition, cellular phosphorylation inhibition, and kinase inhibitory activities .

Quinazoline–Thiazole Hybrids

A novel series of quinazoline–thiazole hybrids has been identified as potential antiproliferative and anti-angiogenic agents .

Structure-Activity Relationship

A novel quinazolinone has potent activity against methicillin-resistant (MRSA) strains, low clearance, oral bioavailability, and shows efficacy in a mouse neutropenic thigh infection model .

Tables

Table 1: Results of biological evaluation of compound 2 and 3

| Compounds | Inhibition Level (IC50, μM) | Effect on Cell Viability (EC50, μM) |

|---|---|---|

| VEGFR-2 VEGFR-1 EGFR PDGFR-ß | V-HUVEC F-HUVEC Unstimulated HUVEC | |

| 2 | 0.03 0.7 0.4 3.4 | 0.05 0.05 >10 |

| 3 | 0.04 1.6 0.5 1.1 | 0.06 - >3 |

Table 2: Results of PK evaluation of compound 2 and 3

| Compounds | IV t1/2 (h) | F (%) |

|---|---|---|

| 2 | 1.1 | <5 |

| 3 | 8.3 | >50 |

Table 3: Results of cellular evaluations of compound 8 when tested at 0.5 µM

| Compounds | Inhibition Ratios (%) |

|---|---|

| A549 Normoxia A549 Hypoxia A549 Hypoxia + IR H446 Normoxia H446 Hypoxia H446 Hypoxia + IR | |

| 8 | 6.75 75.86 86.41 18.95 84.37 88.66 |

| Vandetanib | 21.06 67.26 81.44 25.58 77.67 82.02 |

Mechanism of Action

The mechanism of action of Quinazoline, 4-hydrazinyl-7-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The methoxy group can enhance the compound’s binding affinity to its targets by forming hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Key Observations :

- Positional Effects: Substitutions at position 7 (methoxy vs. chloro) significantly alter electronic properties. For example, the methoxy group in 4-hydrazinyl-7-methoxyquinazoline enhances electron-donating effects compared to the electron-withdrawing chlorine in 7-chloro-4-hydrazinylquinoline, influencing reactivity and binding interactions .

- Functional Group Diversity : The hydrazinyl group enables the formation of hydrazones (e.g., compounds 4a–f in ), whereas chlorine or piperazinyl groups facilitate kinase-targeted modifications (e.g., EGFR inhibitors in ).

Physicochemical and Pharmacokinetic Properties

- Solubility : The methoxy group in 4-hydrazinyl-7-methoxyquinazoline increases lipophilicity compared to hydroxy-substituted analogs (e.g., 6-methoxy-7-hydroxyquinazolin-4-one ), which exhibit higher polarity and hydrogen-bonding capacity .

- Stability : Hydrazinyl groups are prone to oxidation, necessitating stabilization via hydrazone formation. Chlorine-substituted analogs (e.g., 4-chloro-6-methoxy-7-piperazinylquinazoline ) exhibit greater stability under physiological conditions .

Q & A

Q. Core Characterization Methods

- FT-IR : Identifies functional groups (e.g., N–H stretches at ~3176 cm⁻¹, C=O/C=N vibrations at ~1699–1628 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, hydrazinyl NH signals at δ 6.5–8.0 ppm) .

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and hydrogen-bonding patterns, as shown in for ferrocenyl-quinazolinone derivatives .

Advanced Computational Support

Density Functional Theory (DFT) calculations validate experimental geometries and redox behavior. For instance, used DFT to model the electrochemical oxidation of ferrocenyl-quinazolinones, correlating computed HOMO/LUMO energies with cyclic voltammetry data .

How can researchers design experiments to evaluate the biological activity of 4-hydrazinyl-7-methoxyquinazoline derivatives?

Q. Basic Screening Approaches

- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, as in , which tested hydrazone-quinoline hybrids for antitubercular activity .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Mechanistic Studies - Molecular Docking : and emphasize docking into enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to predict binding modes and structure-activity relationships (SAR) .

- In Vivo Models : For anticonvulsant or antitumor activity, adopt seizure induction (e.g., pentylenetetrazole) or xenograft models, referencing SAR trends from on triazoloquinoline derivatives .

What experimental design strategies mitigate contradictions in data across studies on quinazoline derivatives?

Q. Addressing Variability in Synthesis

- Standardized Protocols : Replicate literature methods with controlled variables (e.g., solvent purity, inert atmosphere). achieved 72.7% yield for 4,7-dichloroquinoline by strictly monitoring reaction progress via TLC .

- Cross-Validation : Use multiple characterization tools (e.g., HRMS + XRD) to confirm compound identity when discrepancies arise, as in ’s mixed thione/one products .

Statistical Analysis

Adopt factorial design () to test interactions between variables (e.g., temperature, catalyst loading). For bioactivity studies, use ANOVA to distinguish significant effects from noise .

How can electrochemical properties of 4-hydrazinyl-7-methoxyquinazoline derivatives inform their applications?

Q. Advanced Redox Profiling

- Cyclic Voltammetry : identified single-electron oxidation events in ferrocenyl-quinazolinones, suggesting potential as redox-active probes or catalysts .

- DFT-Guided Optimization : Modify substituents (e.g., electron-withdrawing groups) to tune redox potentials for targeted applications (e.g., biosensors) .

What are the challenges in optimizing 4-hydrazinyl-7-methoxyquinazoline for selective biological targeting?

Q. Advanced SAR Challenges

- Hydrazinyl Group Reactivity : The hydrazine moiety may undergo oxidation or hydrolysis; recommends stabilizing via Schiff base formation or metal coordination .

- Solubility vs. Bioavailability : Introduce hydrophilic groups (e.g., morpholine, piperazine) while retaining target affinity, as in ’s hydrazone-piperazine hybrids .

How can researchers leverage computational tools to predict novel derivatives of 4-hydrazinyl-7-methoxyquinazoline?

Q. Methodological Workflow

- Virtual Libraries : Generate derivatives using software like Chemsketch or Open Babel, focusing on substituents at positions 2, 4, and 7.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize candidates .

- MD Simulations : Analyze binding stability in dynamic environments (e.g., lipid membranes) using GROMACS or AMBER .

What best practices ensure reproducibility in quinazoline derivative synthesis and testing?

Q. Documentation and Validation

- Detailed Logs : Record exact reagent grades, equipment calibration, and environmental conditions (humidity/temperature).

- Reference Standards : Use commercially available quinazoline analogs (e.g., from NIST, ) for spectral comparisons .

- Collaborative Validation : Share samples with independent labs for cross-testing, as in ’s emphasis on peer-reviewed protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.